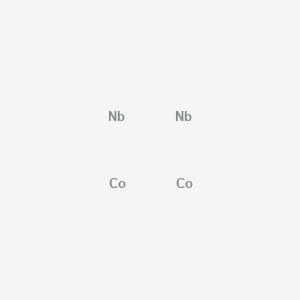
Cobalt;niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt-niobium compounds are intermetallic compounds formed by the combination of cobalt and niobium. These compounds are of significant interest due to their unique properties, which make them suitable for various industrial and scientific applications. Cobalt is a transition metal known for its magnetic properties, while niobium is known for its high melting point and superconducting properties. Together, they form compounds that exhibit a range of desirable characteristics, including high strength, corrosion resistance, and catalytic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including:
Arc Melting: This method involves melting pure cobalt and niobium metals in an arc furnace under an inert atmosphere, such as argon.
Co-precipitation: This involves the simultaneous precipitation of cobalt and niobium salts from a solution, followed by calcination to form the desired compound.
Hydrothermal Synthesis: This method involves reacting cobalt and niobium precursors in an aqueous solution at high temperatures and pressures to form nanostructured compounds.
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are typically produced using high-temperature methods such as arc melting or induction melting. These methods allow for the precise control of composition and microstructure, which is essential for producing high-performance materials.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including:
Oxidation: Cobalt-niobium compounds can be oxidized to form oxides such as cobalt niobium oxide (CoNb2O6).
Reduction: These compounds can be reduced using hydrogen or other reducing agents to form metallic cobalt and niobium.
Substitution: Cobalt-niobium compounds can undergo substitution reactions where one element is replaced by another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of cobalt-niobium compounds include:
Hydrogen: Used for reduction reactions.
Oxygen: Used for oxidation reactions.
Major Products Formed
The major products formed from the reactions of cobalt-niobium compounds include:
Cobalt Niobium Oxide (CoNb2O6): Formed through oxidation reactions.
Metallic Cobalt and Niobium: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Cobalt-niobium compounds have a wide range of scientific research applications, including:
Superalloys: Cobalt-niobium compounds are used in the development of high-performance superalloys for aerospace and industrial applications.
Energy Storage: These compounds are used in the development of advanced energy storage systems, such as batteries and supercapacitors.
Biomedical Applications: Cobalt-niobium compounds are being explored for use in medical implants and other biomedical devices due to their biocompatibility and corrosion resistance.
Mecanismo De Acción
The mechanism of action of cobalt-niobium compounds depends on their specific application. For example, in catalytic applications, the redox properties of cobalt and the acid properties of niobium work synergistically to enhance catalytic activity and selectivity . In superalloys, the combination of cobalt and niobium improves mechanical properties and high-temperature performance by stabilizing the microstructure and increasing the γ’-solvus temperature .
Comparación Con Compuestos Similares
Cobalt-niobium compounds can be compared with other similar compounds, such as:
Cobalt-Tantalum Compounds: Like niobium, tantalum is a refractory metal with high melting points and similar chemical properties.
Nickel-Niobium Compounds: These compounds are also used in superalloys and catalytic applications.
List of Similar Compounds
- Cobalt-Tantalum Compounds
- Nickel-Niobium Compounds
- Cobalt-Chromium Compounds
- Cobalt-Molybdenum Compounds
Propiedades
Número CAS |
823797-40-6 |
|---|---|
Fórmula molecular |
Co2Nb2 |
Peso molecular |
303.6791 g/mol |
Nombre IUPAC |
cobalt;niobium |
InChI |
InChI=1S/2Co.2Nb |
Clave InChI |
PGBNDPRIYIMLLF-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Nb].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
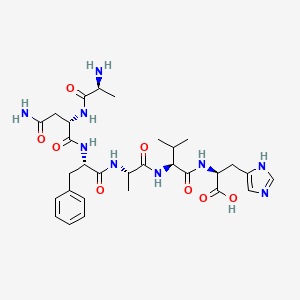
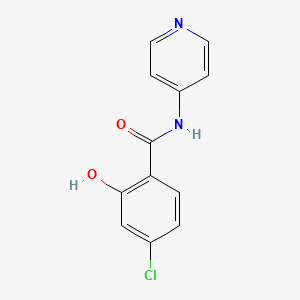

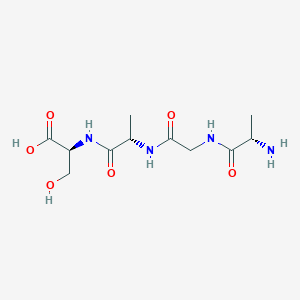

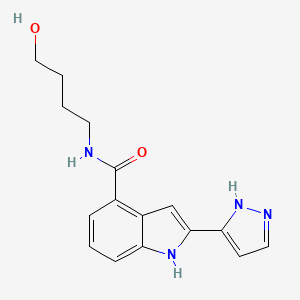

![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
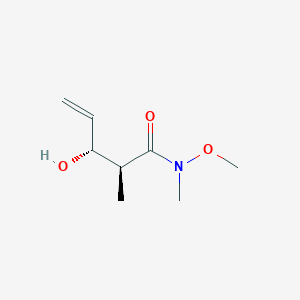
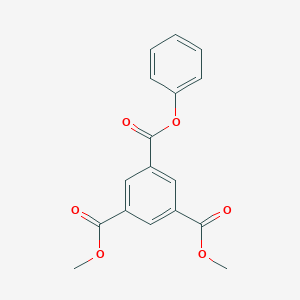
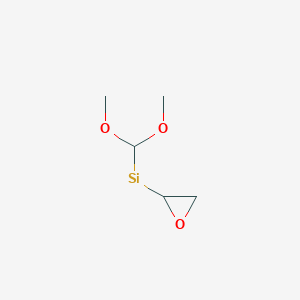
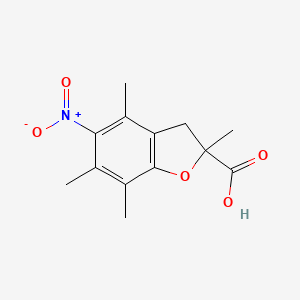
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
